Cas no 93668-15-6 (1H-Imidazole-1-propanamine,b-methyl-)
1H-Imidazole-1-propanamine,b-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole-1-propanamine,b-methyl-
- 3-imidazol-1-yl-2-methylpropan-1-amine
- 3-IMIDAZOL-1-YL-2-METHYL-PROPYLAMINE
- 3-(1H-imidazol-1-yl)-2-methylpropanamine
- AB00999437-01
- AKOS009388779
- DTXSID10553173
- 93668-15-6
- SCHEMBL143560
- EN300-58212
- 3-(1H-Imidazol-1-yl)-2-methylpropan-1-amine
- LFIAHNVTEYHKAO-UHFFFAOYSA-N
-
- Inchi: 1S/C7H13N3/c1-7(4-8)5-10-3-2-9-6-10/h2-3,6-7H,4-5,8H2,1H3
- InChI Key: LFIAHNVTEYHKAO-UHFFFAOYSA-N
- SMILES: N1(C=NC=C1)CC(C)CN
Computed Properties
- Exact Mass: 139.110947427g/mol
- Monoisotopic Mass: 139.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 94.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 43.8Ų
1H-Imidazole-1-propanamine,b-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM530173-1g |
3-(1H-Imidazol-1-yl)-2-methylpropan-1-amine |
93668-15-6 | 97% | 1g |
$297 | 2024-07-19 | |
| Enamine | EN300-58212-0.05g |
3-(1H-imidazol-1-yl)-2-methylpropan-1-amine |
93668-15-6 | 0.05g |
$372.0 | 2023-02-09 | ||
| Enamine | EN300-58212-0.1g |
3-(1H-imidazol-1-yl)-2-methylpropan-1-amine |
93668-15-6 | 0.1g |
$389.0 | 2023-02-09 | ||
| Enamine | EN300-58212-0.25g |
3-(1H-imidazol-1-yl)-2-methylpropan-1-amine |
93668-15-6 | 0.25g |
$407.0 | 2023-02-09 | ||
| Enamine | EN300-58212-0.5g |
3-(1H-imidazol-1-yl)-2-methylpropan-1-amine |
93668-15-6 | 0.5g |
$425.0 | 2023-02-09 | ||
| Enamine | EN300-58212-1.0g |
3-(1H-imidazol-1-yl)-2-methylpropan-1-amine |
93668-15-6 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-58212-2.5g |
3-(1H-imidazol-1-yl)-2-methylpropan-1-amine |
93668-15-6 | 2.5g |
$866.0 | 2023-02-09 | ||
| Enamine | EN300-58212-5.0g |
3-(1H-imidazol-1-yl)-2-methylpropan-1-amine |
93668-15-6 | 5.0g |
$1280.0 | 2023-02-09 | ||
| Enamine | EN300-58212-10.0g |
3-(1H-imidazol-1-yl)-2-methylpropan-1-amine |
93668-15-6 | 10.0g |
$1900.0 | 2023-02-09 | ||
| Crysdot LLC | CD11009450-5g |
3-(1H-Imidazol-1-yl)-2-methylpropan-1-amine |
93668-15-6 | 97% | 5g |
$892 | 2024-07-19 |
1H-Imidazole-1-propanamine,b-methyl- Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1H-Imidazole-1-propanamine,b-methyl-
1H-Imidazole-1-propanamine, β-methyl (CAS No. 93668-15-6): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
1H-Imidazole-1-propanamine, β-methyl (CAS No. 93668-15-6) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of imidazoles, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. In this article, we will delve into the chemical structure, physical properties, and recent research developments surrounding 1H-Imidazole-1-propanamine, β-methyl.
The chemical structure of 1H-Imidazole-1-propanamine, β-methyl is characterized by an imidazole ring attached to a propylamine chain with a methyl group at the β-position. The imidazole ring is a five-membered heterocyclic compound containing two nitrogen atoms, which contribute to its basicity and ability to form hydrogen bonds. The propylamine chain provides additional functional groups that can be modified for various applications. The presence of the methyl group at the β-position adds steric hindrance and influences the compound's solubility and reactivity.
In terms of physical properties, 1H-Imidazole-1-propanamine, β-methyl is typically a solid at room temperature with a melting point ranging from 80°C to 85°C. It is moderately soluble in water and highly soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for use in various chemical reactions and formulations.
The biological activity of 1H-Imidazole-1-propanamine, β-methyl has been the subject of numerous studies. Recent research has shown that this compound exhibits significant anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 1H-Imidazole-1-propanamine, β-methyl can inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This finding suggests its potential as a therapeutic agent for inflammatory diseases such as arthritis.
In addition to its anti-inflammatory effects, 1H-Imidazole-1-propanamine, β-methyl has also shown promise in cancer research. A study conducted by researchers at the National Cancer Institute found that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action involves the modulation of signaling pathways that regulate cell survival and proliferation.
The versatility of 1H-Imidazole-1-propanamine, β-methyl extends beyond its direct biological activities. It serves as an important building block for the synthesis of more complex molecules with enhanced therapeutic potential. For example, it can be used as a starting material for the preparation of imidazolium salts, which have applications in ionic liquids and catalysis. The ability to functionalize the propylamine chain and the imidazole ring opens up numerous possibilities for designing novel compounds with tailored properties.
In conclusion, 1H-Imidazole-1-propanamine, β-methyl (CAS No. 93668-15-6) is a promising compound with a rich chemical structure and diverse biological activities. Its potential applications in anti-inflammatory and anti-cancer therapies make it an exciting area of research for medicinal chemists and pharmaceutical scientists. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the development of innovative treatments for various diseases.
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